Meciadanol

Übersicht

Beschreibung

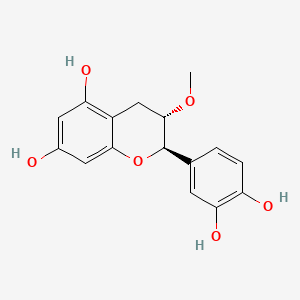

Meciadanol is a synthetic O-methylated flavanol, specifically the 3-O-methylation of catechin. It is known for its ability to inhibit histidine decarboxylase in rats . The compound has a chemical formula of C16H16O6 and a molar mass of 304.298 g/mol .

Vorbereitungsmethoden

Meciadanol wird durch O-Methylierung von Catechin synthetisiert. Der Syntheseweg beinhaltet die Methylierung der Hydroxylgruppe an der 3-Position von Catechin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Methylierungsmittels wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, jedoch im größeren Maßstab, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Meciadanol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden, die reaktive Zwischenprodukte sind.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroflavanole zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Methylierungsmittel für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Meciadanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Flavanolen und ihren Derivaten zu untersuchen.

Biologie: this compound wird wegen seiner inhibitorischen Wirkungen auf die Histidindecarboxylase untersucht, die Auswirkungen auf das Verständnis des Histaminstoffwechsels hat.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung der Histidindecarboxylase aus, einem Enzym, das für die Umwandlung von Histidin in Histamin verantwortlich ist . Durch die Hemmung dieses Enzyms reduziert this compound den Histaminspiegel in der Magenschleimhaut, was zum Schutz vor Magengeschwüren und -ulzera beiträgt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das Enzym Histidindecarboxylase und der Histamin-Signalweg.

Wirkmechanismus

Meciadanol exerts its effects primarily by inhibiting histidine decarboxylase, an enzyme responsible for converting histidine to histamine . By inhibiting this enzyme, this compound reduces the levels of histamine in the gastric mucosa, which helps in protecting against gastric lesions and ulcers . The molecular targets and pathways involved include the histidine decarboxylase enzyme and the histamine signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Meciadanol ähnelt anderen O-methylierten Flavanolen, wie zum Beispiel:

3-O-Methylcatechin: Ein weiteres O-methyliertes Derivat von Catechin mit ähnlichen inhibitorischen Wirkungen auf die Histidindecarboxylase.

(+)-Catechin: Ein natürlich vorkommendes Flavanol, das ebenfalls die Histidindecarboxylase hemmt, aber keine Methylierung an der 3-Position aufweist.

This compound ist einzigartig aufgrund seines spezifischen Methylierungsmusters, das seine inhibitorischen Wirkungen auf die Histidindecarboxylase im Vergleich zu anderen ähnlichen Verbindungen verstärkt .

Biologische Aktivität

Meciadanol, a synthetic flavonoid developed by Zyma SA in Switzerland, has garnered attention for its biological activities, particularly in the context of gastric protection and anti-ulcer effects. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the efficacy of this compound.

This compound is a flavonoid characterized by its unique structure, which enhances its stability and bioavailability compared to other flavonoids like (+)-cyanidanol-3. Research indicates that this compound does not undergo significant metabolic degradation via ring fission in the intestine, a common pathway for many flavonoids. This stability contributes to its increased bioavailability and therapeutic effectiveness .

Table 1: Comparison of this compound with Other Flavonoids

| Property | This compound | (+)-Cyanidanol-3 |

|---|---|---|

| Stability | High | Moderate |

| Bioavailability | Increased | Decreased |

| Metabolic Pathway | No ring fission | Ring fission present |

| Anti-ulcer Activity | Significant | Moderate |

This compound exerts its protective effects primarily through cytoprotection rather than altering gastric acid secretion. Studies have shown that it does not significantly affect acid or pepsin output at various doses. Instead, this compound provides protection against gastric mucosal damage induced by irritants such as aspirin and ethanol. Its mechanism involves inhibition of histidine decarboxylase, leading to reduced histamine levels in gastric tissues, which is crucial for maintaining gastric mucosal integrity .

Efficacy in Experimental Models

Numerous studies have demonstrated the anti-ulcer potential of this compound across various experimental models:

- Aspirin-Induced Ulcers : Chronic administration of this compound significantly reduced lesions caused by aspirin, showcasing its protective role against NSAID-induced gastric damage.

- Ethanol-Induced Lesions : Both acute and chronic treatments with this compound completely prevented ethanol-induced gastric lesions, indicating robust protective activity .

- Restraint-Induced Ulcers : this compound promoted faster healing of gastric ulcers induced by restraint stress in rats compared to control groups .

Table 2: Summary of Efficacy in Experimental Models

| Model | Treatment Type | Outcome |

|---|---|---|

| Aspirin-induced ulcers | Chronic administration | Significant reduction in lesions |

| Ethanol-induced lesions | Acute and chronic treatment | Complete prevention |

| Restraint-induced ulcers | Chronic treatment | Faster healing observed |

Safety Profile

Preclinical toxicity studies have established that this compound is safe for use. It has shown no teratogenic effects in animal models and did not exhibit mutagenic or carcinogenic potential in various tests. The compound was well-tolerated across different species, including rats and dogs, during toxicity assessments .

Case Studies and Clinical Implications

Recent clinical investigations have highlighted the potential of this compound as a therapeutic agent for managing gastric ulcers. Its synergistic effects when combined with traditional treatments like cimetidine suggest that it could enhance the overall efficacy of ulcer therapies .

Case Study Overview

- Study Focus : Investigating the combined effect of this compound with cimetidine on ulcer healing.

- Findings : Enhanced healing rates were observed in patients receiving the combination therapy compared to those on cimetidine alone.

Eigenschaften

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3-methoxy-3,4-dihydro-2H-chromene-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-15-7-10-12(19)5-9(17)6-14(10)22-16(15)8-2-3-11(18)13(20)4-8/h2-6,15-20H,7H2,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHSAQOQVUXZGQ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024352 | |

| Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65350-86-9 | |

| Record name | Meciadanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65350-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meciadanol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065350869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-3-Methoxy-3',4',5,7-flavantetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3-methoxy-2H-1-benzopyran-5,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECIADANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H64SE2UXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.